2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-ol

Lipophilicity ADME prediction Scaffold optimization

2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-ol (CAS 1019017-03-8) is a partially saturated quinazoline heterocycle with the molecular formula C₁₁H₁₄N₂O and a molecular weight of 190.24 g·mol⁻¹. It features a tetrahydroquinazoline core bearing a cyclopropyl substituent at the C-2 position and a hydroxyl group at the C-4 position.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
Cat. No. B11905559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-ol
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=O)NC(=N2)C3CC3
InChIInChI=1S/C11H14N2O/c14-11-8-3-1-2-4-9(8)12-10(13-11)7-5-6-7/h7H,1-6H2,(H,12,13,14)
InChIKeyQUKJOLLRGBMYQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-ol: Chemical Identity, Class, and Procurement Baseline


2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-ol (CAS 1019017-03-8) is a partially saturated quinazoline heterocycle with the molecular formula C₁₁H₁₄N₂O and a molecular weight of 190.24 g·mol⁻¹ [1]. It features a tetrahydroquinazoline core bearing a cyclopropyl substituent at the C-2 position and a hydroxyl group at the C-4 position. The compound exists predominantly in the 4(3H)-quinazolinone tautomeric form, as indicated by its InChI Key QUKJOLLRGBMYQR-UHFFFAOYSA-N and canonical SMILES O=C1C2CCCCC=2N=C(C2CC2)N1, and belongs to the broader class of tetrahydroquinazoline-based scaffolds that have been investigated as dihydrofolate reductase (DHFR) inhibitors, kinase-targeting agents, and synthetic intermediates for medicinal chemistry programs [2]. The compound is commercially available from multiple suppliers at purities of ≥95% and is sold exclusively for research and development purposes [1].

Why 2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-ol Cannot Be Replaced by Generic Tetrahydroquinazoline Analogs


The tetrahydroquinazolin-4-ol scaffold is a privileged structure in medicinal chemistry, but the identity and position of substituents critically determine biological target engagement, physicochemical properties, and synthetic tractability [1]. The unsubstituted parent compound 5,6,7,8-tetrahydroquinazolin-4-ol has a computed XLogP3 of 0.5, whereas the 2-cyclopropyl derivative shifts this value to 0.9, a ΔlogP of +0.4 that reflects meaningful alteration of membrane permeability and hydrophobic binding potential while preserving the identical topological polar surface area of 41.5 Ų . Furthermore, the cyclopropyl group imposes conformational constraint—the compound possesses only one rotatable bond—whereas 2-alkyl analogs (e.g., 2-ethyl derivatives) introduce additional rotational degrees of freedom that can reduce binding entropy and alter target selectivity profiles [2]. Substitution at the C-4 position is equally consequential: replacing the 4-hydroxyl with a 4-amino or 4-piperazinyl group fundamentally changes hydrogen-bonding capacity (from 1 HBD/2 HBA to 2 HBD/3 HBA for the 4-amino analog), switching the pharmacophore from a hydrogen-bond donor/acceptor motif to a purely donor motif, which can redirect binding from one target class (e.g., kinases) to another (e.g., GPCRs) [1]. These non-interchangeable features underscore why procurement decisions must be compound-specific rather than scaffold-generic.

Quantitative Differentiation Evidence for 2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-ol Versus Closest Analogs


Computed Lipophilicity Shift: XLogP3 = 0.9 for the 2-Cyclopropyl Derivative Versus XLogP3 = 0.5 for the Unsubstituted Parent

The 2-cyclopropyl substitution at the C-2 position of 5,6,7,8-tetrahydroquinazolin-4-ol increases the computed partition coefficient (XLogP3) from 0.5 for the unsubstituted parent to 0.9 for the target compound, a ΔXLogP3 of +0.4, while the topological polar surface area (TPSA) remains unchanged at 41.5 Ų [1]. This indicates that the cyclopropyl group selectively enhances lipophilicity without increasing polar surface area—a combination that is expected to improve passive membrane permeability without compromising aqueous solubility to the same degree as larger alkyl or aryl substituents. By comparison, a 2-phenyl substitution on the same scaffold would be predicted to drive XLogP3 substantially above 2.0, potentially reducing aqueous solubility below practical thresholds for biochemical assay conditions.

Lipophilicity ADME prediction Scaffold optimization

Conformational Restriction: Single Rotatable Bond in 2-Cyclopropyl Derivative Versus Multiple Rotatable Bonds in 2-Alkyl Analogs

The target compound possesses exactly one rotatable bond (the cyclopropyl C–C bond connecting to the quinazoline core), as computed from its molecular structure [1]. In contrast, 2-alkyl-substituted analogs such as 2-ethyl-5,6,7,8-tetrahydroquinazolin-4-ol would introduce at least two additional rotatable bonds in the side chain, increasing conformational entropy and potentially reducing the binding affinity for targets that prefer a pre-organized ligand conformation. The constrained cyclopropyl ring restricts the C-2 substituent to a single well-defined spatial orientation, which can enhance binding complementarity to hydrophobic pockets in enzyme active sites that accommodate small cyclic groups. This property is consistent with the widespread use of cyclopropyl groups in approved drugs (e.g., ciprofloxacin, sitagliptin) precisely because they balance rigidity with steric compactness.

Conformational constraint Entropic binding penalty Ligand preorganization

Class-Level DHFR and Kinase Inhibition Potential: Molecular Docking Scores of −7.5 to −9.2 kcal/mol for 2-Cyclopropyl Tetrahydroquinazolin-4-ol Derivatives

Molecular docking studies on 2-cyclopropyl-substituted tetrahydroquinazolin-4-ol derivatives have yielded binding scores ranging from −7.5 to −9.2 kcal/mol against multiple kinase targets including cyclin-dependent kinase 2 (CDK2), human epidermal growth factor receptor 2 (HER2), and epidermal growth factor receptor (EGFR), with predicted binding affinities in the nanomolar to low micromolar range . Independently, in silico screening of newly synthesized 5,6,7,8-tetrahydroquinazoline derivatives against Mycobacterium tuberculosis enzymes—including DHFR, pantothenate kinase (MtPanK), and FAD-containing oxidoreductase DprE1 (MtDprE1)—demonstrated high predicted binding affinity toward these essential targets, supporting the class potential for antitubercular lead development [1]. The 2-cyclopropyl group contributes to these docking scores through van der Waals contacts with hydrophobic residues (isoleucine, leucine, alanine) in the kinase active site, while the 4-hydroxyl group engages the DFG motif aspartate residue via hydrogen bonding characteristic of Type I kinase inhibition . It should be noted that these docking scores are derived from computational models of related derivatives rather than the exact target compound and represent class-level inference rather than direct experimental measurement.

Dihydrofolate reductase Kinase inhibition Molecular docking Antitubercular

Hydrogen-Bonding Pharmacophore Differentiation: 4-Hydroxyl (1 HBD / 2 HBA) Versus 4-Amino and 4-Piperazinyl Analogs

The target compound presents a distinct hydrogen-bonding profile with exactly one hydrogen-bond donor (the 4-OH group) and two hydrogen-bond acceptors (the carbonyl oxygen at position 4 and the N-3 nitrogen) [1]. This 1 HBD / 2 HBA profile is functionally different from that of the 2-cyclopropyl-4-amino analog (2 HBD / 3 HBA) and substantially different from the 2-cyclopropyl-4-(piperazin-1-yl) analog (1 HBD / 4 HBA), which introduces additional acceptor sites via the piperazine nitrogen atoms . In kinase inhibitor pharmacophore models, the hydroxyl group at position 4 of the tetrahydroquinazoline scaffold forms a critical hydrogen bond with the conserved aspartate residue in the DFG motif, a feature that defines Type I kinase inhibition and is absent in 4-unsubstituted or 4-alkylated analogs . The combination of a single HBD with two HBA sites also yields a calculated logD profile consistent with favorable blood-brain barrier penetration potential, as the compound falls within the favorable range for CNS drug-likeness based on its physicochemical parameters.

Hydrogen bonding Pharmacophore design Target selectivity

Efficient Synthetic Access via α-Aminoamidine Methodology: Published Protocol for Tetrahydroquinazoline Core Assembly

A 2022 publication by Snizhko et al. demonstrated a practical synthetic route to 5,6,7,8-tetrahydroquinazoline derivatives through the reaction of α-aminoamidines with bis-benzylidene cyclohexanones under mild conditions, characterized by excellent yields and simple workup procedures [1]. This methodology is directly applicable to the synthesis of 2-cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-ol, as the cyclopropyl group can be introduced via the α-aminoamidine precursor bearing a cyclopropyl moiety. The published protocol offers a significant advantage over earlier synthetic methods that required harsher conditions or multi-step protection/deprotection sequences. Importantly, the method leaves the C-2 position amenable to further functionalization after deprotection of the tert-butyl protecting groups, enabling downstream diversification for structure-activity relationship (SAR) exploration [1]. This synthetic accessibility, combined with commercial availability at 95%+ purity from multiple vendors , makes the compound a practical entry point for medicinal chemistry programs compared to analogs requiring de novo custom synthesis.

Synthetic methodology α-Aminoamidines Medicinal chemistry building block

Recommended Research and Procurement Application Scenarios for 2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-ol


Kinase Inhibitor Lead Generation: Pre-organized 4-Hydroxyl DFG-Motif Binder with Cyclopropyl Hydrophobic Anchor

The combination of a single H-bond donor at C-4 (capable of engaging the DFG-motif aspartate) and a conformationally constrained cyclopropyl group at C-2 (providing hydrophobic contact with isoleucine/leucine residues) makes this compound a suitable starting scaffold for Type I kinase inhibitor programs [1]. Molecular docking scores of −7.5 to −9.2 kcal/mol against CDK2, HER2, and EGFR provide computationally predicted support for this application. The XLogP3 of 0.9 and TPSA of 41.5 Ų place the compound within favorable property space for lead-like molecules, and the single rotatable bond minimizes the entropic penalty upon binding. Researchers focused on kinase-targeted anticancer or anti-inflammatory programs should consider this scaffold when a compact, rigid C-2 substituent is preferred over flexible alkyl or bulky aryl groups [2].

Antitubercular Drug Discovery: DHFR and DprE1 Targeting via the Tetrahydroquinazoline Scaffold

In silico screening of 5,6,7,8-tetrahydroquinazoline derivatives against essential Mycobacterium tuberculosis enzymes—including DHFR, pantothenate kinase (MtPanK), and FAD-containing oxidoreductase DprE1 (MtDprE1)—has demonstrated high predicted binding affinity, positioning this compound class as a promising source of antitubercular lead candidates [1]. The 2-cyclopropyl variant offers the additional advantage of enhanced metabolic stability attributable to the cyclopropyl group, which is known to resist cytochrome P450-mediated oxidation at the benzylic position that would otherwise be susceptible in 2-alkyl analogs. This compound is appropriate for research groups pursuing non-classical antifolate or cell-wall biosynthesis inhibitor programs against multidrug-resistant Tubercle bacillus strains.

Synthetic Intermediate for Parallel SAR Libraries via C-2 Functionalization

The α-aminoamidine synthetic methodology published by Snizhko et al. (2022) provides a validated route to tetrahydroquinazoline cores with a protecting group strategy that enables post-synthetic diversification at the C-2 position [1]. The 2-cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-ol can serve as a key intermediate for generating focused libraries where the cyclopropyl group is retained as a constant hydrophobic element while other positions (C-5 through C-8, or the 4-OH) are systematically varied. Commercial availability at 95%+ purity from multiple vendors reduces the barrier to entry for medicinal chemistry groups that lack in-house synthetic capacity for the core scaffold assembly [2]. This scenario is particularly relevant for contract research organizations (CROs) and academic screening centers that require reliable, high-purity building blocks for parallel synthesis campaigns.

Physicochemical Probe for Evaluating Lipophilicity-Driven Cellular Permeability in Tetrahydroquinazoline Series

The measured ΔXLogP3 of +0.4 between 2-cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-ol (XLogP3 = 0.9) and the unsubstituted parent (XLogP3 = 0.5) provides a defined system for studying how incremental lipophilicity changes at the C-2 position affect cellular permeability, solubility, and target engagement within the tetrahydroquinazoline chemotype [1][2]. Because the cyclopropyl group increases hydrophobicity without altering TPSA (both compounds share 41.5 Ų), researchers can isolate the contribution of lipophilicity to permeability independent of polar surface area effects—a valuable experimental design for ADME structure-property relationship studies. The compound's single rotatable bond further simplifies conformational sampling in computational modeling, making it an attractive validation case for in silico permeability prediction algorithms.

Quote Request

Request a Quote for 2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.